N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide
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Overview
Description
N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as L-165,041 and belongs to the class of compounds called selective serotonin 5-HT1F receptor agonists.
Mechanism of Action
The mechanism of action of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves its binding to the 5-HT1F receptor, which leads to the inhibition of the release of neurotransmitters involved in pain signaling. This results in the reduction of pain associated with migraines.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has a high affinity for the 5-HT1F receptor and selectively activates this receptor. This results in the reduction of pain associated with migraines without affecting other pain pathways in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide in lab experiments include its high selectivity for the 5-HT1F receptor and its potential therapeutic properties. However, the limitations of using this compound include its low solubility and stability, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide. These include further studies on its mechanism of action, its potential use in the treatment of other pain disorders, and the development of more stable and soluble analogs of this compound. Additionally, research could be done to explore the potential use of this compound in combination with other drugs for the treatment of migraines.
Synthesis Methods
The synthesis of N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide involves the reaction of 2-isopropylphenol with ethylene oxide to form 2-(2-isopropylphenoxy)ethanol. This intermediate is then reacted with methanesulfonyl chloride to form the final product.
Scientific Research Applications
N-[2-(2-isopropylphenoxy)ethyl]methanesulfonamide has been studied for its potential use in the treatment of migraine headaches. It has been shown to selectively activate the 5-HT1F receptor, which is involved in the regulation of pain pathways in the brain.
properties
IUPAC Name |
N-[2-(2-propan-2-ylphenoxy)ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3S/c1-10(2)11-6-4-5-7-12(11)16-9-8-13-17(3,14)15/h4-7,10,13H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWRVEAFWUFCEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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